molecular formula C6H6N6O6 B8508889 ar,ar,ar-Trinitrobenzenetriamine CAS No. 67539-61-1

ar,ar,ar-Trinitrobenzenetriamine

Cat. No.: B8508889
CAS No.: 67539-61-1
M. Wt: 258.15 g/mol
InChI Key: MKWKGRNINWTHMC-UHFFFAOYSA-N
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Description

The compound “ar,ar,ar-Trinitrobenzenetriamine” is a benzene derivative substituted with three nitro (-NO₂) and three amine (-NH₂) groups. The prefix "ar" denotes aromatic substitution, implying that all substituents are attached to the benzene ring. This structure combines the electron-withdrawing nature of nitro groups with the electron-donating properties of amines, resulting in unique chemical and physical behaviors. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related nitro- and amino-substituted benzenes .

Q & A

Q. Basic Synthesis Methodology

Q: What are the standard methods for synthesizing ar,ar,ar-Trinitrobenzenetriamine, and what key parameters influence yield and purity? A:

  • Nitration Protocol : The compound is typically synthesized via stepwise nitration of benzenetriamine derivatives under controlled conditions. For example, a mixture of nitric and sulfuric acids is used at temperatures between 0–5°C to avoid over-nitration or decomposition .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and non-polar solvents) is employed to isolate the product.
  • Critical Parameters :
    • Temperature : Excess heat promotes side reactions (e.g., ring sulfonation or decomposition).
    • Acid Concentration : High HNO₃/H₂SO₄ ratios improve nitration efficiency but may require quenching to prevent byproducts.
    • Stoichiometry : A 3:1 molar ratio of nitrating agent to substrate is recommended for full trinitration.

Table 1: Typical Reaction Conditions and Outcomes

ParameterOptimal RangeObserved Yield (%)Purity (%)
Temperature (°C)0–565–75≥95
HNO₃ Concentration70–90%70–8090–98
Reaction Time (hr)4–66893

Q. Basic Characterization Techniques

Q: Which spectroscopic and chromatographic techniques are most effective for characterizing This compound, and how are spectral contradictions resolved? A:

  • Spectroscopy :
    • IR : Nitro group stretches appear at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
    • ¹H NMR : Aromatic protons are deshielded (δ 8.5–9.5 ppm) due to electron-withdrawing nitro groups.
    • MS : Molecular ion peaks at m/z 287 (M⁺) with fragmentation patterns confirming nitro loss.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) identifies impurities at RT = 12.3 min (main peak).
  • Resolving Contradictions : Cross-validate using multiple techniques (e.g., compare NMR integrals with X-ray crystallography) or consult reference databases like NIST Chemistry WebBook .

Q. Basic Stability Analysis

Q: What factors influence the thermal stability of This compound, and how can decomposition pathways be monitored? A:

  • Thermal Degradation : Decomposition initiates at ~180°C (DSC data), releasing NO₂ and forming carbonaceous residues.
  • Stabilizers : Adding 1–2% phlegmatizers (e.g., waxes) reduces sensitivity to friction and heat.
  • Monitoring : Use TGA-FTIR to track mass loss and identify gaseous byproducts.

Q. Advanced Synthesis Optimization

Q: How can response surface methodology (RSM) optimize the nitration step in synthesizing This compound? A:

  • Design of Experiments (DoE) : Vary factors like temperature, acid ratio, and stirring rate in a central composite design.
  • Output Metrics : Maximize yield while minimizing impurity formation (e.g., dinitro byproducts).
  • Case Study : A 3² factorial design revealed optimal conditions at 3°C and HNO₃:H₂SO₄ = 1:2, improving yield by 15% .

Q. Advanced Data Contradiction Resolution

Q: When conflicting data arise from NMR and IR spectra, how should researchers validate This compound’s structure? A:

  • Stepwise Validation :
    • Repeat experiments under standardized conditions.
    • Use high-resolution MS to confirm molecular formula.
    • Compare experimental IR peaks with computational simulations (e.g., DFT calculations).
  • Example : Discrepancies in aromatic proton shifts were resolved by attributing them to solvent effects in DMSO-d₆ vs. CDCl₃ .

Q. Advanced Impurity Profiling

Q: How should impurity profiling studies be designed for This compound when reference standards are unavailable? A:

  • Forced Degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS/MS.
  • Regulatory Compliance : Follow EMA guidelines (Q&A 10) to report impurities in ng/ppm and include root-cause analysis if limits are exceeded .
  • Justification : If synthesis of a suspected nitrosamine impurity fails, cite steric hindrance and stability data to argue against its formation .

Q. Advanced Computational Modeling

Q: How can DFT calculations predict the reactivity of This compound in nucleophilic substitution reactions? A:

  • Methodology :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify electrophilic sites (e.g., meta to nitro groups).
  • Outcome : Predict regioselectivity for reactions with amines or thiols, validated by experimental kinetics .

Comparison with Similar Compounds

Structural Analogues and Nomenclature

The IUPAC nomenclature for such compounds follows rules where "trinitro" and "triamine" are combined as substituents on the benzene ring. For example:

  • 2,4,6-Trinitroaniline (Picramide) : Contains three nitro groups (positions 2,4,6) and one amine (position 1) .
  • 1,3,5-Trinitrobenzene (TNBS): A symmetric trinitro-substituted benzene without amino groups.
  • 1,3,5-Triaminobenzene: Features three amino groups but lacks nitro substituents.

In contrast, “ar,ar,ar-Trinitrobenzenetriamine” likely adopts a fully substituted structure (e.g., nitro groups at positions 2,4,6 and amines at 1,3,5), though positional isomerism may exist.

Physicochemical Properties

The table below compares key properties with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound (hypothetical) C₆H₃N₆O₆ 279.13 ~200–250 (est.) Poor in water; soluble in polar aprotic solvents High thermal stability; explosive risk due to nitro groups
2,4,6-Trinitroaniline C₆H₄N₄O₆ 228.12 187.5 Low water solubility Explosive; sensitive to shock
1,3,5-Trinitrobenzene C₆H₃N₃O₆ 213.11 122–124 Insoluble in water Highly explosive
1,3,5-Triaminobenzene C₆H₉N₃ 123.16 120–125 Soluble in ethanol Air-sensitive; oxidizes readily

Key Observations :

  • Stability: The combination of nitro and amino groups in “this compound” may reduce explosive sensitivity compared to 1,3,5-Trinitrobenzene due to electron donation from amines stabilizing the ring .
  • Solubility: The presence of polar nitro and amino groups enhances solubility in organic solvents (e.g., DMSO, DMF) compared to non-polar analogs.

Research Findings and Challenges

Stability Studies

Comparative studies on nitro-aromatic amines indicate that electron-donating groups (e.g., -NH₂) reduce thermal decomposition rates. For instance, 2,4,6-Trinitroaniline decomposes at 200°C, whereas “this compound” may exhibit higher thermal stability due to resonance stabilization .

Knowledge Gaps

Direct experimental data on “this compound” are lacking. Further research is needed to confirm its synthesis, crystallography, and precise reactivity.

Properties

CAS No.

67539-61-1

Molecular Formula

C6H6N6O6

Molecular Weight

258.15 g/mol

IUPAC Name

4,5,6-trinitrobenzene-1,2,3-triamine

InChI

InChI=1S/C6H6N6O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16/h7-9H2

InChI Key

MKWKGRNINWTHMC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N

Origin of Product

United States

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